hCAIX-IN-21 vs. SLC-0111: Superior Potency for Tumor-Associated hCA IX
In direct comparison to the clinical-stage hCA IX inhibitor SLC-0111, hCAIX-IN-21 demonstrates significantly enhanced potency. SLC-0111 exhibits a Ki value of 45.0 nM against hCA IX, as established in multiple independent enzymatic assays [1][2]. In contrast, hCAIX-IN-21 achieves a Ki of 5.2 nM for the same isoform [3]. This difference represents an 8.6-fold improvement in binding affinity, making hCAIX-IN-21 a more potent tool for probing hCA IX function in vitro.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.2 nM (hCA IX) |
| Comparator Or Baseline | SLC-0111: Ki = 45.0 nM (hCA IX) |
| Quantified Difference | 8.6-fold greater potency for hCAIX-IN-21 |
| Conditions | In vitro enzymatic inhibition assay against purified human carbonic anhydrase isoform IX. |
Why This Matters
Superior potency allows for the use of lower compound concentrations, potentially reducing off-target effects and compound consumption in cellular assays.
- [1] Sharma V, et al. In-vitro and in-silico investigations of SLC-0111 hydrazinyl analogs as human carbonic anhydrase I, II, IX, and XII inhibitors. Arch Pharm (Weinheim). 2024. View Source
- [2] Table 1. Ki Values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and hCA XIV Isoforms Shown by New Benzenesulfonamide Derivatives 5a–s and Reference Compounds 1 and 2, AAZ, and SLC-0111. ACS Med Chem Lett. 2020. View Source
- [3] Siwach K, Arya P, Vats L, Sharma V, Giovannuzzi S, Raghav N, Supuran CT, Sharma PK. Benzenesulfonamides functionalized with triazolyl-linked pyrazoles possess dual cathepsin B and carbonic anhydrase inhibitory action. Arch Pharm (Weinheim). 2024 Jun 20:e2400114. View Source
